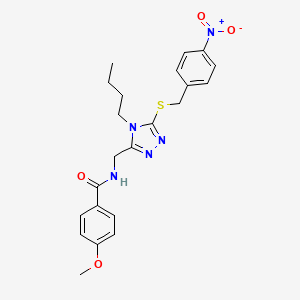
Methyl 4-(7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamido)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamido)butanoate, commonly known as MTICB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MTICB is a synthetic compound that belongs to the class of indolizine derivatives. It is a white crystalline powder that is soluble in organic solvents like methanol, ethanol, and dimethyl sulfoxide.
Mechanism of Action
Target of Action
Methyl 4-(7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamido)butanoate is a chemical compound used in scientific research. It’s part of the indole derivatives family, which are known to bind with high affinity to multiple receptors . .
Mode of Action
These changes can lead to a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
These pathways can lead to various downstream effects, contributing to the compound’s broad-spectrum biological activities .
Result of Action
, it can be inferred that this compound may have diverse molecular and cellular effects.
Advantages and Limitations for Lab Experiments
One advantage of using MTICB in lab experiments is its potential applications in various fields of research. MTICB has shown promising results in inhibiting cancer growth, reducing inflammation, and protecting neurons from damage. Additionally, MTICB is a synthetic compound, which means it can be easily synthesized in the lab. However, one limitation of using MTICB in lab experiments is its potential toxicity. MTICB has not been extensively studied for its toxicity, and further research is needed to determine its safety for use in humans.
Future Directions
There are several future directions for research on MTICB. One direction is to further study its anti-cancer properties and its potential applications in cancer treatment. Another direction is to study its anti-inflammatory properties and its potential applications in treating inflammatory diseases. Additionally, further research is needed to determine its safety and toxicity profile. Finally, future research can focus on synthesizing new derivatives of MTICB and studying their potential applications in various fields of research.
Synthesis Methods
The synthesis of MTICB involves the reaction of 7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylic acid with methyl 4-aminobutanoate. The reaction is carried out in the presence of a coupling agent like N-(3-dimethylaminopropyl)-N-ethylcarbodiimide (EDC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is then purified using techniques like column chromatography and recrystallization to obtain pure MTICB.
Scientific Research Applications
MTICB has shown potential applications in various fields of scientific research. It has been studied for its anti-cancer properties and has shown promising results in inhibiting the growth of cancer cells. MTICB has also been studied for its anti-inflammatory properties and has shown potential in reducing inflammation in various diseases. Additionally, MTICB has been studied for its neuroprotective properties and has shown potential in protecting neurons from damage.
properties
IUPAC Name |
methyl 4-[(7-methoxy-5-oxo-2,3-dihydro-1H-indolizine-8-carbonyl)amino]butanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5/c1-21-11-9-12(18)17-8-4-5-10(17)14(11)15(20)16-7-3-6-13(19)22-2/h9H,3-8H2,1-2H3,(H,16,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVVVDOAPFXSINM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)N2CCCC2=C1C(=O)NCCCC(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine](/img/structure/B2395958.png)


![Methyl 4-carbamoylbicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B2395964.png)
![3-Cyclopropyl-6-[(1-pyrazin-2-ylpiperidin-4-yl)methoxy]pyridazine](/img/structure/B2395965.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-chlorothiophene-2-sulfonamide](/img/structure/B2395967.png)
![N-[1-[(3-Fluoropyridin-2-yl)oxymethyl]cyclopentyl]prop-2-ynamide](/img/structure/B2395968.png)
![7-Ethyl-1,3-dimethyl-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2395970.png)

![Benzo[d]thiazol-2-yl(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone](/img/structure/B2395973.png)
